molecular formula C14H18FN3O2 B2915737 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one CAS No. 2380077-50-7

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one

Cat. No.: B2915737
CAS No.: 2380077-50-7
M. Wt: 279.315
InChI Key: YLSZDVZCGAIIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one , also known by its chemical structure, is a compound with the following IUPAC name: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline . Its molecular formula is C₁₄H₁₆FN₅ , and it has a molecular weight of 273.31 g/mol . This compound belongs to the class of organic molecules known as piperazines .

Scientific Research Applications

Therapeutic Efficacy in Cancer Treatment

The compound's relevance is primarily observed in its application within chemotherapy regimens, particularly in enhancing the effectiveness of 5-fluorouracil (5-FU)-based treatments. S-1, an oral fluoropyrimidine derivative, showcases the compound's utility in achieving high therapeutic efficacy with reduced gastrointestinal toxicity. This therapeutic approach has been notably effective in gastric and colorectal cancers, highlighting the compound's potential in improving cancer treatment outcomes (Shirao et al., 2004; Chhetri et al., 2016).

Mechanisms of Action

The compound's mechanisms of action and its derivatives, such as S-1, involve modulation of fluoropyrimidine metabolism to enhance anticancer activity while minimizing side effects. This includes the inhibition of enzymes responsible for the degradation of fluoropyrimidines, thereby increasing their availability and effectiveness in cancer treatment. These properties are crucial for designing chemotherapy regimens that offer a better balance between efficacy and toxicity (Takechi et al., 1996; Rustum et al., 1997).

Pharmacokinetics and Drug Delivery

Research has also focused on the pharmacokinetics of fluoropyrimidine derivatives, including the compound , to optimize their delivery and efficacy. Studies have explored oral formulations that maintain effective drug concentrations over time, aiming to mimic the benefits of continuous intravenous administration but with the convenience of oral dosing. This research underscores the compound's potential in developing more patient-friendly chemotherapy regimens with sustained efficacy (Hirata et al., 2006).

Combination Chemotherapy

The compound's integration into combination chemotherapy regimens exemplifies its potential to enhance treatment outcomes. By pairing with other chemotherapeutic agents, such as platinum compounds or other fluoropyrimidines, it contributes to more efficacious treatment protocols for various cancers, including advanced non-small-cell lung cancer. These combinations aim to leverage synergistic effects to improve therapeutic indexes and reduce cancer cell resistance (Okamoto & Fukuoka, 2009).

Safety and Hazards

Safety considerations include toxicity, handling precautions, and potential environmental impact. Relevant safety data, including hazard statements (e.g., H302, H315, H319, H335), can be found in Material Safety Data Sheets (MSDS) .

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSZDVZCGAIIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.